molecular formula C21H22FN3O3 B11168868 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11168868
M. Wt: 383.4 g/mol
InChI Key: GNOPCSRIKBFHNE-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a carboxamide group. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

    1-(4-fluorophenyl)-3-phenylprop-2-en-1-one: A related compound with a similar fluorophenyl group but different structural features.

    4-fluoroamphetamine: A psychoactive research chemical with a fluorophenyl group, used for its stimulant and entactogenic effects.

Uniqueness: 1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C21H22FN3O3

Molecular Weight

383.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[2-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22FN3O3/c1-13(2)23-21(28)17-5-3-4-6-18(17)24-20(27)14-11-19(26)25(12-14)16-9-7-15(22)8-10-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,28)(H,24,27)

InChI Key

GNOPCSRIKBFHNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F

Origin of Product

United States

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